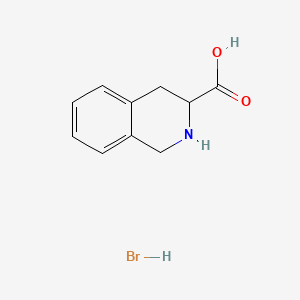

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide

Descripción

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide (THIQ-3-COOH·HBr) is a hydrobromide salt of the chiral, non-natural α-amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The parent compound, Tic, is synthesized via the Pictet–Spengler reaction of phenylalanine with formaldehyde, forming a bicyclic structure with a rigid conformation . Its molecular formula is C₁₀H₁₁NO₂ (molecular weight: 177.20 g/mol), and its CAS Registry Number is 67123-97-1 . The hydrobromide form enhances solubility and stability, making it suitable for pharmaceutical applications, such as in opioid receptor antagonists and enzyme inhibitors .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPYSZVJRRFVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Optimization

-

Substrates : L-phenylalanine derivatives (e.g., L-m-tyrosine) yield enantiomerically pure products.

-

Acid Catalysts :

-

Temperature : 50–80°C balances reaction rate and optical purity. Below 50°C, reactions require >12 hours; above 80°C, racemization increases.

-

Formaldehyde Equivalents : 1.5–2 equivalents ensure complete conversion without side reactions.

Workflow and Yield

-

Cyclization : L-phenylalanine derivative + formaldehyde in H₂SO₄/HBr → THIQ-3-COOH salt.

-

Neutralization : Alkali treatment followed by HBr addition isolates the free acid.

-

Purification : Recrystallization or chromatography achieves >95% yield.

Chemoenzymatic Resolution of Racemic Mixtures

CN111254181A introduces a chemoenzymatic method to resolve racemic THIQ-3-COOH. This approach combines chemical synthesis with enzymatic stereoselection:

Key Steps

Advantages

-

Avoids chiral auxiliaries or expensive catalysts.

-

Scalable for industrial production of enantiopure pharmaceuticals.

Bischler-Napieralski Cyclodehydration

The Bischler-Napieralski reaction constructs the isoquinoline core via cyclodehydration of β-phenethylamide derivatives. A 2023 study highlights its utility for THIQ-3-COOH·HBr:

Procedure

Limitations

-

Lower yields (70–80%) due to side reactions during cyclodehydration.

Glycine Equivalent Alkylation Strategies

Solid-phase synthesis using glycine equivalents offers a modular route to THIQ-3-COOH derivatives:

Methodology

-

Merrifield Resin Functionalization : Immobilize glycine onto resin.

-

C-Alkylation : Benzyl halides or trityl chlorides introduce the aryl moiety.

-

N-Alkylation : Formaldehyde or paraformaldehyde cyclizes the structure.

-

Cleavage and Salt Formation : HBr cleaves the resin and forms the hydrobromide salt.

Applications

-

Ideal for generating analogs for structure-activity relationship (SAR) studies.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which have significant biological and pharmacological activities .

Aplicaciones Científicas De Investigación

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is studied for its role in enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic effects, including anti-cancer and neuroprotective activities

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets. It can inhibit enzymes and modulate receptor activities, leading to various biological effects. For example, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy .

Comparación Con Compuestos Similares

Phenylalanine (Phe)

- Structural Differences: Tic is a constrained analog of Phe, replacing the flexible side chain with a rigid tetrahydroisoquinoline scaffold. This restricts conformational freedom, as shown in molecular dynamics simulations where Tic maintains a fixed χ1 torsional angle compared to Phe’s flexibility .

- Functional Impact : Tic’s rigidity improves binding affinity to receptors like κ-opioid and PPARγ, where structural precision is critical .

Proline

- Structural Similarities : Both Tic and proline impose conformational restrictions in peptides. However, Tic’s bicyclic system provides greater rigidity, enabling well-defined tertiary structures in peptidomimetics .

- Catalytic Applications : Tic derivatives, like proline, are used in asymmetric catalysis. For example, copper(II) complexes of Tic-based oxazolines achieve up to 77% enantiomeric excess (ee) in Henry reactions, outperforming some proline-derived catalysts .

Comparison with Other Tetrahydroisoquinoline Derivatives

1MeTIQ and 1BeTIQ

6-Bromo-TIQ-3-COOH

- This contrasts with THIQ-3-COOH·HBr’s applications in HDAC and opioid receptor modulation .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition

Receptor Binding

- κ-Opioid Receptor Antagonists: THIQ-3-COOH derivatives (e.g., compound 11 in ) show nanomolar affinity, with fluorination at the 7-position enhancing selectivity over δ- and μ-opioid receptors .

- PPARγ Agonists : (S)-Tic derivatives like KY-021 exhibit EC₅₀ = 11.8 nM, comparable to rosiglitazone but with improved metabolic stability .

Stereochemical Considerations

- (S)- vs. (R)-Enantiomers : The (S)-enantiomer is prevalent in catalysis (e.g., 94% ee in ketone hydrogenations) and PPARγ activation , while the (R)-enantiomer (D-Tic) is explored in opioid receptor modulation .

Actividad Biológica

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide (THIQ) is a member of the tetrahydroisoquinoline family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in neurodegenerative disorders and as a modulator of various biochemical pathways.

The biological activity of THIQ derivatives is primarily attributed to their interaction with specific molecular targets, including enzymes and receptors. The mechanisms through which these compounds exert their effects include:

- Binding Affinity : THIQs demonstrate varying affinities for biological targets, influencing their efficacy in modulating cellular functions .

- Biochemical Pathways : These compounds can influence multiple signaling pathways involved in inflammation, apoptosis, and cell proliferation .

Biological Activities

Research has identified several key biological activities associated with THIQ and its derivatives:

- Neuroprotective Effects : THIQs have shown promise in protecting dopaminergic neurons from damage, which is crucial for the treatment of neurodegenerative diseases like Parkinson's .

- Anti-inflammatory Properties : Compounds in this class can modulate inflammatory responses, suggesting potential applications in treating inflammatory disorders.

- Anticancer Activity : Some derivatives have been developed as inhibitors of anti-apoptotic proteins such as Bcl-2, leading to enhanced apoptosis in cancer cells .

Neuroprotection

A study demonstrated that 1,2,3,4-tetrahydroisoquinoline derivatives could protect against oxidative stress-induced neuronal damage. The mechanism involved the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.

Anticancer Activity

In a series of experiments focusing on cancer cell lines, specific THIQ derivatives exhibited significant anti-proliferative effects. For instance, one study reported that certain analogs had EC50 values below 10 nM for inducing chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein . Another study highlighted the ability of THIQ derivatives to bind to Bcl-2 proteins with high affinity, promoting apoptosis in Jurkat cells through caspase activation .

Comparative Analysis of THIQ Derivatives

The following table summarizes the biological activities and characteristics of selected THIQ derivatives:

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide?

- Methodological Answer : The synthesis often involves regioselective functionalization of the tetrahydroisoquinoline core. A lactam precursor can be used to introduce substituents at the 3-position via phosphonate group incorporation, as demonstrated in the synthesis of TicP (tetrahydroisoquinoline-3-phosphonic acid hydrobromide) . Critical steps include controlling iminium ion formation to ensure regiocontrol and optimizing reaction conditions (e.g., DCC/HOBt coupling) to avoid racemization . Purification via crystallization or chromatography is essential to isolate high-purity products .

Q. How can structural characterization of this compound and its derivatives be optimized?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), X-ray crystallography, and mass spectrometry. For stereochemical confirmation, chiral HPLC or circular dichroism (CD) is recommended, especially for enantiopure derivatives like (S)- or (R)-configured analogs . Computational modeling (DFT) can further validate conformational stability .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer : Crystallization using methanol/ether mixtures or reverse-phase chromatography (C18 columns with acetonitrile/water gradients) are effective. For Boc-protected intermediates, flash chromatography with ethyl acetate/hexane eluents is preferred .

Advanced Research Questions

Q. How do structural modifications (e.g., esterification, halogenation) influence the biological activity of this compound?

- Methodological Answer : Substituent position and stereochemistry significantly alter activity. For example:

- Methylation at the 5-position enhances anticancer activity compared to the unsubstituted parent compound .

- Fluorination at the 7-position improves binding to κ-opioid receptors .

- Phosphonate groups at the 3-position (e.g., TicP) modify enzyme inhibition profiles .

Structure-activity relationship (SAR) studies should combine synthetic diversification with in vitro assays (e.g., HDAC inhibition or PD-1/PD-L1 blockade ).

Q. What strategies address discrepancies in reported biological activities across studies?

- Methodological Answer : Contradictions often arise from differences in stereochemical purity, assay conditions, or cellular models. To resolve this:

- Validate enantiomeric purity using chiral analytical methods.

- Standardize assay protocols (e.g., HDAC isoform specificity in enzyme inhibition studies ).

- Use isogenic cell lines to control for genetic variability in cytotoxicity assays .

Q. How can this compound be utilized in organocatalysis or asymmetric synthesis?

- Methodological Answer : The rigid tetrahydroisoquinoline scaffold enables its use as a chiral auxiliary. For example:

- Asymmetric aldol reactions : N-substituted carboxamides of (S)-Tic derivatives achieve up to 94% enantiomeric excess (ee) in aldol catalysis .

- Copper(II) complexes : Tic-based ligands facilitate enantioselective Henry reactions (77% ee) .

Optimization involves tuning substituents (e.g., tert-butyl carbamate groups) to enhance catalytic efficiency .

Q. What are the mechanistic insights into its role as an HDAC inhibitor?

- Methodological Answer : The hydroxamic acid moiety chelates zinc in HDAC active sites, while the tetrahydroisoquinoline core enhances isoform selectivity (e.g., HDAC8 inhibition with IC₅₀ values in the nM range) . Molecular dynamics simulations reveal that hydrophobic interactions with HDAC8’s Phe152 and His143 residues drive potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.